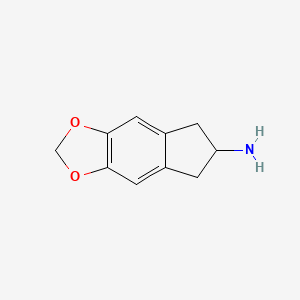

5,6-Methylenedioxy-2-aminoindane

Beschreibung

Historical Development and Early Research of Aminoindane Compounds

The initial development of aminoindane compounds was not for their psychoactive properties but for potential therapeutic applications. nih.govnih.gov Researchers first explored aminoindanes for their potential as vasoactive and bronchodilatory agents, drawing parallels to the effects of ephedrine (B3423809) due to the presence of a phenethylamine (B48288) skeleton in their structure. nih.gov Later, research shifted towards their neurological effects, with some aminoindane derivatives being investigated as potential anti-Parkinsonian drugs. nih.govresearchgate.net For instance, the major metabolite of the anti-Parkinsonian drug rasagiline (B1678815) is an aminoindane. nih.gov

Classification within Psychoactive Chemical Classes and Analogues

5,6-Methylenedioxy-2-aminoindane (MDAI) is classified as an entactogen, a term coined by David E. Nichols in 1986. wikipedia.orgchemeurope.com The term, derived from the Greek "en" (within), Latin "tactus" (touch), and Greek "gen" (to produce), means "to produce a touching within". chemeurope.commaps.orgfrontiersin.org Nichols proposed this term as an alternative to "empathogen," which was coined by Ralph Metzner in 1983, to avoid potential negative associations with the Greek root "pathos" (suffering) and to encompass a broader range of therapeutic effects beyond empathy, such as facilitating introspection. chemeurope.commaps.orgfrontiersin.org Entactogens are a class of psychoactive drugs that produce experiences of emotional communion, oneness, and emotional openness. wikipedia.org This class is considered distinct from classic stimulants or hallucinogens, although some effects may overlap. wikipedia.orgchemeurope.com

MDAI belongs to the 2-aminoindane chemical group. wikipedia.orgwikipedia.org It is one of several psychoactive aminoindane analogues synthesized and studied for their MDMA-like properties. frontiersin.org Research in this area has produced a number of related compounds.

Notable Aminoindane Analogues:

MDMAI (5,6-Methylenedioxy-N-methyl-2-aminoindane): The N-methylated analogue of MDAI, it is structurally to MDMA what MDAI is to MDA. wikipedia.orgfrontiersin.org It is also a selective serotonin (B10506) releasing agent. wikipedia.org

5-IAI (5-Iodo-2-aminoindane): An iodinated analogue, it was found to be a potent releaser of serotonin, dopamine (B1211576), and norepinephrine (B1679862). nih.gov

MMAI (5-Methoxy-6-methyl-2-aminoindane): This compound showed high selectivity as a serotonin releaser with much lower activity at dopamine and norepinephrine transporters. nih.gov

2-AI (2-Aminoindane): The parent compound of this series, it is a rigid analogue of amphetamine. nih.govnih.gov

These compounds, including MDAI, were investigated as part of a systematic exploration of how structural modifications to the amphetamine molecule affect its pharmacological activity. nih.govresearchgate.net

Structural Relationship to Phenethylamine Derivatives and Amphetamine Analogues

The chemical structure of this compound is fundamentally derived from phenethylamine, the same chemical backbone found in a wide array of natural and synthetic psychoactive compounds, including dopamine and amphetamine. nih.govnih.govnih.gov The defining feature of the aminoindane structure is that it contains the phenethylamine skeleton in a rigid conformation. nih.gov This rigidity is created by a bridge connecting the alpha-carbon of the ethylamine (B1201723) side chain back to the aromatic ring, forming an indane group (a bicyclic moiety with a benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring). wikipedia.org

Below is a table comparing the chemical structures of MDAI and related compounds.

| Compound Name | Chemical Structure | Core Structure | Key Substitutions |

| Phenethylamine | C₈H₁₁N | Phenethylamine | None |

| Amphetamine | C₉H₁₃N | Phenethylamine | α-methyl group |

| 3,4-Methylenedioxyamphetamine (MDA) | C₁₀H₁₃NO₂ | Phenethylamine | α-methyl group, 3,4-methylenedioxy group |

| 3,4-Methylenedioxymethamphetamine (MDMA) | C₁₁H₁₅NO₂ | Phenethylamine | α-methyl group, N-methyl group, 3,4-methylenedioxy group |

| 2-Aminoindane (2-AI) | C₉H₁₁N | Aminoindane | None (rigid phenethylamine) |

| This compound (MDAI) | C₁₀H₁₁NO₂ | Aminoindane | 5,6-methylenedioxy group |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-8-1-6-3-9-10(13-5-12-9)4-7(6)2-8/h3-4,8H,1-2,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDRMHHCWZAXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC3=C(C=C21)OCO3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157741 | |

| Record name | 5,6-Methylenedioxy-2-aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132741-81-2 | |

| Record name | MDAI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132741-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MDAI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132741812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Methylenedioxy-2-aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDAI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DMJ6G3XBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 5,6 Methylenedioxy 2 Aminoindane

Established Synthetic Routes for 5,6-Methylenedioxy-2-aminoindane

The development of MDAI in the 1990s by a research group led by David E. Nichols provided a foundational synthetic pathway that remains a key reference. frontiersin.orgresearchgate.netnih.gov This route is characterized by the construction of the indane ring system followed by the introduction of the amino group at the 2-position.

A described synthesis for MDAI begins with 3-(3,4-methylenedioxyphenyl)propionic acid. researchgate.net This starting material contains the necessary methylenedioxy-substituted benzene (B151609) ring and a three-carbon side chain that can be cyclized to form the indane core. The first major transformation is an intramolecular cyclization reaction. This is typically achieved by converting the carboxylic acid into a more reactive acyl chloride, for instance by using thionyl chloride in a solvent like dry benzene. researchgate.net The resulting acyl chloride then undergoes a Friedel-Crafts acylation to close the five-membered ring, yielding the indanone intermediate.

The ketone, 5,6-methylenedioxy-1-indanone (B1347314), is a crucial intermediate in the synthesis. researchgate.net Its formation from the propionic acid precursor is a key ring-forming step. Once formed, the carbonyl group at the 1-position provides a reactive site for introducing the nitrogen functionality that will ultimately become the amino group at the 2-position. This is accomplished by reacting the 5,6-methylenedioxy-1-indanone with an agent like isopentyl nitrite (B80452) in methanol (B129727) with the presence of hydrochloric acid. researchgate.net This reaction forms the oxime, 2-(hydroxyimino)-5,6-(methylenedioxy)-1-indanone, placing a nitrogen atom at the desired C-2 position. researchgate.net

Table 1: Key Steps in the Synthesis of this compound

| Step | Starting Material | Key Reagents | Product |

|---|---|---|---|

| 1 | 3-(3,4-Methylenedioxyphenyl)propionic Acid | Thionyl Chloride, Dry Benzene | 5,6-Methylenedioxy-1-indanone |

| 2 | 5,6-Methylenedioxy-1-indanone | Isopentyl Nitrite, Methanol, HCl | 2-(Hydroxyimino)-5,6-(methylenedioxy)-1-indanone |

| 3 | 2-(Hydroxyimino)-5,6-(methylenedioxy)-1-indanone | Catalytic Hydrogenation (e.g., Pd/C) | This compound |

The final step in the synthesis is the reduction of the oxime group of 2-(hydroxyimino)-5,6-(methylenedioxy)-1-indanone to the primary amine of MDAI. researchgate.net Catalytic reduction, or catalytic hydrogenation, is a common and efficient method for this type of transformation. This process involves reacting the oxime intermediate with hydrogen gas in the presence of a metal catalyst.

Common catalysts for such reductions include palladium on carbon (Pd/C). mdpi.com The reaction is typically carried out in a suitable solvent under hydrogen pressure. This method is often preferred due to its high yield and the relative ease of removing the catalyst by filtration. The reduction converts the C=N double bond of the oxime and the N-O bond into the desired C-N single bond of the amine, yielding the final product, this compound. researchgate.net

Synthesis of Related Aminoindane Analogues for Comparative Research

The synthesis of analogues of MDAI is important for structure-activity relationship studies and for comparing pharmacological properties. frontiersin.orgdea.gov These analogues often involve modifications to the aromatic ring or the absence of the methylenedioxy group.

The parent compound, 2-aminoindane, can be synthesized through various routes. One method involves the isomerization of tetrahydroisoquinoline using a solid acid catalyst. google.com Other approaches start from 2-indanone (B58226) and proceed via reductive amination. google.com Another documented pathway is the Hofmann degradation of 2-indancarbocassamide. google.com

For comparative research, specific analogues such as 5-iodo-2-aminoindane (B145790) (5-IAI) were developed by the same research groups that synthesized MDAI. frontiersin.orgwikipedia.org 5-IAI was designed as a rigid analogue of p-iodoamphetamine to probe its effects. nih.gov The synthesis of these compounds allows researchers to systematically investigate how different substituents on the aminoindane scaffold influence biological activity. Other synthesized analogues for research purposes include 5,6-methylenedioxy-N-methyl-2-aminoindane (MDMAI) and 5-methoxy-6-methyl-2-aminoindane (MMAI). frontiersin.org

Table 2: Selected Aminoindane Analogues and Their Amphetamine Counterparts

| Aminoindane Analogue | Corresponding Amphetamine Analogue |

|---|---|

| This compound (MDAI) | 3,4-Methylenedioxyamphetamine (MDA) |

| 5-Iodo-2-aminoindane (5-IAI) | p-Iodoamphetamine (PIA) |

| 5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) | 3,4-Methylenedioxymethamphetamine (MDMA) |

| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | 3-Methoxy-4-methylamphetamine (MMA) |

Pharmacological Mechanisms and Receptor Interactions of 5,6 Methylenedioxy 2 Aminoindane

Monoamine Transporter Interactions of 5,6-Methylenedioxy-2-aminoindane

MDAI's primary pharmacological effects are mediated through its interaction with monoamine transporters, which are responsible for the reuptake of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) from the synaptic cleft. nih.govnih.gov By influencing these transporters, MDAI alters the levels of these key neurotransmitters in the brain. researchgate.netwikipedia.org

Serotonin Transporter (SERT) Affinity and Activity

MDAI demonstrates a pronounced interaction with the serotonin transporter (SERT). researchgate.netwikipedia.org It functions as a potent releasing agent and reuptake inhibitor at this site. This action leads to a significant increase in extracellular serotonin levels, which is believed to be the primary driver of its entactogenic and empathogenic effects. researchgate.net In comparative studies, MDAI's impact on serotonin release is a defining feature of its pharmacological profile. wikipedia.org

Dopamine Transporter (DAT) Modulation

Interactive Table: Monoamine Transporter Activity of MDAI

| Transporter | Action | Potency |

|---|---|---|

| SERT | Releasing Agent/Reuptake Inhibitor | High |

| NET | Releasing Agent/Reuptake Inhibitor | Moderate |

| DAT | Releasing Agent/Reuptake Inhibitor | Low |

Ligand Binding Profiles at Neurotransmitter Receptors

Beyond its primary action on monoamine transporters, the pharmacological profile of a compound is also defined by its affinity for various neurotransmitter receptors.

Alpha-2 Adrenergic Receptor Subtype Affinities

Preclinical studies have shown that MDAI exhibits a notable affinity for all three subtypes of the α2-adrenergic receptor. wikipedia.org The affinity (Ki) values have been reported to be in the range of 322 to 1121 nM. wikipedia.org These receptors are involved in regulating the release of norepinephrine, and their activation can lead to sedative and analgesic effects. youtube.com The interaction with α2-adrenergic receptors adds another layer to the complex pharmacology of MDAI.

Interactive Table: MDAI Affinity for α2-Adrenergic Receptor Subtypes

| Receptor Subtype | Affinity (Ki, nM) |

|---|---|

| α2A | 322 - 1121 |

| α2B | 322 - 1121 |

| α2C | 322 - 1121 |

Serotonin Receptor (e.g., 5-HT2A, 5-HT2B) Interaction Absence or Selectivity in Preclinical Studies

A significant aspect of MDAI's pharmacology is its lack of significant affinity for various serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors. wikipedia.org The 5-HT2A receptor is primarily responsible for the hallucinogenic or psychedelic effects of many psychoactive compounds. youtube.com The 5-HT2B receptor has been associated with the potential for cardiac valvulopathy with long-term use of some drugs. youtube.com In vitro studies have indicated that MDAI's affinity for these serotonin receptors is very low, with Ki values being greater than 10,000 nM. wikipedia.org This selectivity for monoamine transporters over direct receptor agonism is a key feature that distinguishes MDAI from other serotonergic compounds like MDMA, which exhibits affinity for 5-HT2 receptors. wikipedia.orgwikipedia.org

Metabolism and Biotransformation of 5,6 Methylenedioxy 2 Aminoindane in Animal Models

Identification of Major Metabolic Pathways in Rodents

Research in rats has elucidated the primary metabolic pathways for MDAI. nih.gov Following administration, a significant portion of MDAI is excreted from the body unchanged. nih.gov However, the portion that is metabolized undergoes several key transformations. The principal metabolic routes that occur in parallel are oxidative demethylenation, followed by O-methylation and N-acetylation. nih.govtandfonline.com

Oxidative Demethylenation Pathways

A critical step in the metabolism of MDAI involves the oxidative demethylenation of its methylenedioxy bridge. nih.govtandfonline.com This process breaks open the methylenedioxy ring, a five-membered ring containing two oxygen atoms attached to a benzene (B151609) ring. This enzymatic reaction leads to the formation of a catechol intermediate, specifically 5,6-dihydroxy-2-aminoindane. nih.gov This dihydroxy metabolite is a key branching point for further metabolic transformations.

O-Methylation and N-Acetylation Processes

Following the initial oxidative demethylenation, the resulting dihydroxy metabolites can undergo further changes. nih.gov One of these is O-methylation, where a methyl group is added to one of the hydroxyl groups, a reaction catalyzed by catechol-O-methyltransferase (COMT). This leads to the formation of methoxy-hydroxy metabolites. nih.gov

Another significant pathway is N-acetylation, where an acetyl group is attached to the amino group of the aminoindane structure. nih.govtandfonline.com This process can occur on the parent compound, MDAI, as well as on its hydroxylated and O-methylated metabolites. nih.gov

Characterization of Identified Metabolites

Through the use of advanced analytical techniques such as high-performance liquid chromatography-electrospray ionization-high-resolution mass spectrometry (HPLC-ESI-HRMS) and gas chromatography-mass spectrometry (GC/MS), a variety of MDAI metabolites have been identified in the urine of rats. nih.gov

Hydroxylated Metabolites (e.g., 5,6-dihydroxy-2-aminoindane)

The primary hydroxylated metabolite formed through oxidative demethylenation is 5,6-dihydroxy-2-aminoindane. nih.govtandfonline.com In addition to this major metabolite, other minor hydroxylated metabolites have been identified. These are formed through hydroxylation at different positions on the MDAI molecule and include cis- and trans-1-hydroxy-5,6-methylenedioxy-2-aminoindane, 5,6-methylenedioxyindan-2-ol, and 4-hydroxy-5,6-methylenedioxy-2-aminoindane. nih.govtandfonline.com

Conjugated Metabolites (e.g., Glucuronides, Sulfates)

The hydroxylated and N-acetylated metabolites of MDAI are predominantly found in conjugated forms, specifically as glucuronides and sulfates. nih.govtandfonline.com Conjugation is a common phase II metabolic process that increases the water solubility of compounds, facilitating their excretion from the body. The identified conjugated metabolites include glucuronides and sulfates of 5,6-dihydroxy-2-aminoindane, 5-hydroxy-6-methoxy-2-aminoindane, N-acetyl-5,6-dihydroxy-2-aminoindane, and N-acetyl-5-hydroxy-6-methoxy-2-aminoindane. nih.gov

Preclinical Pharmacokinetic Profiles in Animal Studies

Pharmacokinetic studies in Wistar rats have provided insights into the absorption, distribution, and elimination of MDAI. nih.gov Following subcutaneous administration, MDAI is rapidly absorbed, with maximum concentrations in both serum and brain being reached within 30 minutes. nih.gov The concentration of MDAI in the brain was found to be approximately four times higher than in the serum, indicating significant penetration of the blood-brain barrier. nih.govresearchgate.net The levels of MDAI in both serum and brain decrease substantially within six hours of administration. nih.gov Tissue distribution analysis revealed that MDAI accumulates to a notable extent in the lungs. nih.gov

Identified Metabolites of 5,6-Methylenedioxy-2-aminoindane in Rat Urine

| Metabolite | Metabolic Pathway(s) | Form |

|---|---|---|

| Unchanged this compound | - | Free |

| 5,6-Dihydroxy-2-aminoindane | Oxidative Demethylenation | Primarily Conjugated (Glucuronide/Sulfate) |

| 5-Hydroxy-6-methoxy-2-aminoindane | Oxidative Demethylenation, O-Methylation | Primarily Conjugated (Glucuronide/Sulfate) |

| N-Acetyl-5,6-methylenedioxy-2-aminoindane | N-Acetylation | Primarily Conjugated (Glucuronide/Sulfate) |

| N-Acetyl-5,6-dihydroxy-2-aminoindane | Oxidative Demethylenation, N-Acetylation | Primarily Conjugated (Glucuronide/Sulfate) |

| N-Acetyl-5-hydroxy-6-methoxy-2-aminoindane | Oxidative Demethylenation, O-Methylation, N-Acetylation | Primarily Conjugated (Glucuronide/Sulfate) |

| cis-1-Hydroxy-5,6-methylenedioxy-2-aminoindane | Hydroxylation | Minor Metabolite |

| trans-1-Hydroxy-5,6-methylenedioxy-2-aminoindane | Hydroxylation | Minor Metabolite |

| 5,6-Methylenedioxyindan-2-ol | Hydroxylation | Minor Metabolite |

Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

|---|---|

| Time to Maximum Concentration (Serum) | 30 minutes |

| Time to Maximum Concentration (Brain) | 30 minutes |

| Brain/Serum Ratio | ~4 |

Absorption and Distribution in Animal Tissues (e.g., Brain, Lungs, Liver)

Studies in animal models, specifically in Wistar rats, have demonstrated that MDAI exhibits rapid absorption and distribution into various tissues following subcutaneous administration. nih.gov The pharmacokinetics are characterized by a swift attainment of maximum concentrations in both serum and brain tissue within 30 minutes. nih.gov

A notable aspect of MDAI's distribution is its ability to cross the blood-brain barrier, with a brain-to-serum concentration ratio of approximately 4, indicating a significant accumulation in the central nervous system. nih.gov This is a key factor in its psychoactive effects. Beyond the brain, MDAI has been shown to accumulate in other vital organs. In particular, the lung tissue has been identified as a site of significant accumulation. nih.gov The liver also plays a role in the distribution profile of the compound. nih.gov The rapid distribution and subsequent decline in concentration, returning to near-zero levels in serum and brain six hours post-administration, suggest a fast clearance from these compartments. nih.gov

Table 1: Distribution of this compound in Rat Tissues

| Tissue | Key Findings | Reference |

|---|---|---|

| Brain | Maximum concentration reached at 30 minutes post-administration. Brain/serum ratio of ~4. | nih.gov |

| Lungs | Particularly high accumulation observed in lung tissue. | nih.gov |

| Liver | Identified as a site of MDAI distribution. | nih.gov |

| Serum | Maximum concentration reached at 30 minutes post-administration. | nih.gov |

Excretion Profiles in Animal Models

The excretion of MDAI and its metabolites has been primarily studied through the analysis of urine in rat models. nih.gov Research indicates that a significant portion of the administered MDAI is excreted unchanged in the urine. tandfonline.comtandfonline.com However, the compound also undergoes several metabolic transformations before elimination.

The primary metabolic pathways identified in rats involve oxidative demethylenation of the methylenedioxy bridge, which is often followed by O-methylation and N-acetylation. nih.govtandfonline.com These processes result in a number of metabolites that are predominantly excreted as glucuronide and sulphate conjugates. nih.govtandfonline.com

Key metabolites identified in the urine of rats include:

5,6-dihydroxy-2-aminoindane

5-hydroxy-6-methoxy-2-aminoindane

N-acetyl-5,6-methylenedioxy-2-aminoindane

N-acetyl-5,6-dihydroxy-2-aminoindane

N-acetyl-5-hydroxy-6-methoxy-2-aminoindane nih.govtandfonline.com

In addition to these major metabolites, minor metabolic pathways involving hydroxylation at various positions on the indane structure have also been observed. nih.gov This leads to the formation of metabolites such as cis- and trans-1-hydroxy-5,6-methylenedioxy-2-aminoindane, 5,6-methylenedioxyindan-2-ol, and 4-hydroxy-5,6-methylenedioxy-2-aminoindane. nih.govtandfonline.com The majority of these metabolites are found in urine, primarily as conjugates. tandfonline.com

Table 2: Urinary Metabolites of this compound in Rats

| Metabolite | Metabolic Pathway | Reference |

|---|---|---|

| Unchanged this compound | - | nih.gov |

| 5,6-dihydroxy-2-aminoindane | Oxidative Demethylenation | nih.govtandfonline.com |

| 5-hydroxy-6-methoxy-2-aminoindane | Oxidative Demethylenation, O-methylation | nih.govtandfonline.com |

| N-acetyl-5,6-methylenedioxy-2-aminoindane | N-acetylation | nih.govtandfonline.com |

| N-acetyl-5,6-dihydroxy-2-aminoindane | Oxidative Demethylenation, N-acetylation | nih.govtandfonline.com |

| N-acetyl-5-hydroxy-6-methoxy-2-aminoindane | Oxidative Demethylenation, O-methylation, N-acetylation | nih.govtandfonline.com |

| cis- and trans-1-hydroxy-5,6-methylenedioxy-2-aminoindane | Hydroxylation | nih.govtandfonline.com |

| 5,6-methylenedioxyindan-2-ol | Hydroxylation | nih.govtandfonline.com |

| 4-hydroxy-5,6-methylenedioxy-2-aminoindane | Hydroxylation | nih.govtandfonline.com |

Preclinical Behavioral Pharmacology and Neurochemical Effects of 5,6 Methylenedioxy 2 Aminoindane

Evaluation of Locomotor Activity in Rodent Models

The impact of 5,6-Methylenedioxy-2-aminoindane (MDAI) on locomotor activity in rodents has been a subject of scientific investigation, revealing a complex, dose-dependent, and biphasic profile.

Acute and Rebound Locomotor Effects

Initial studies in mice demonstrated that MDAI, at doses ranging from 3 to 30 mg/kg, leads to a depression in locomotor activity for the first 10 to 60 minutes following administration. nih.gov However, a notable rebound stimulant effect was observed between 1 and 3.5 hours after a 30 mg/kg dose. nih.gov This biphasic effect, characterized by an initial decrease followed by an increase in motor activity, is not unique to MDAI. Similar patterns have been observed with 3,4-methylenedioxymethamphetamine (MDMA), which also shows an initial depression of locomotor activity at lower doses, followed by stimulant effects. nih.gov

In Wistar rats, MDAI administered subcutaneously at doses of 5, 10, 20, and 40 mg/kg was found to increase exploratory activity and reduce locomotor habituation. nih.gov However, these effects tended to diminish by the 60-minute mark. nih.gov It is important to note that higher doses in this study were associated with significant toxicity. nih.gov

Discriminative Stimulus Properties in Animal Paradigms

Drug discrimination studies in animals are a valuable tool for characterizing the subjective effects of psychoactive compounds by training animals to recognize and respond to the interoceptive cues produced by a specific drug.

Substitution Profiles for Stimulants and Hallucinogens in Rodents

Research has shown that MDAI can substitute for the discriminative stimulus effects of a range of psychoactive drugs in rodents, suggesting a complex pharmacological profile that shares properties with both stimulants and hallucinogens. nih.govnih.gov

In rats trained to discriminate MDMA from saline, MDAI fully substituted for the MDMA cue. nih.govnih.govdea.gov This indicates that MDAI produces subjective effects that are similar to those of MDMA. nih.govnih.gov

Furthermore, MDAI has been shown to fully substitute for the discriminative stimulus effects of the stimulant cocaine and the hallucinogen (-)-2,5-dimethoxy-4-methylamphetamine (DOM). nih.govnih.gov However, in rats trained to discriminate methamphetamine, MDAI only produced a partial substitution (73% drug-appropriate responding) and this occurred at a dose that also suppressed the rate of responding. nih.govnih.gov This suggests that while MDAI shares some stimulus properties with methamphetamine, the effects are not identical.

It is noteworthy that the doses of MDAI required to substitute for cocaine and DOM were higher than those needed to substitute for MDMA. nih.gov The ability of MDAI to substitute for both a classic stimulant and a hallucinogen mirrors the profile of MDMA, which also exhibits both psychostimulant- and hallucinogen-like discriminative stimulus effects. nih.govnih.gov

Conditioned Place Preference Studies in Animal Models

Conditioned place preference (CPP) is a behavioral paradigm used to assess the rewarding or aversive properties of drugs. In this model, an animal's preference for an environment previously paired with a drug is measured.

Studies have demonstrated that MDAI is capable of inducing conditioned place preference in mice. nih.govnih.gov Specifically, MDAI produced a significant place preference at doses ranging from 0.3 to 10 mg/kg. nih.govnih.gov The ability of a substance to induce CPP is often interpreted as an indication of its rewarding potential and, by extension, its potential for abuse. The finding that MDAI produces CPP is consistent with the rewarding effects observed with other psychostimulants. nih.gov

Neurochemical Impact in Preclinical Settings

The behavioral effects of MDAI are underpinned by its actions on monoamine neurotransmitter systems in the brain.

Monoamine Levels and Turnover in Animal Brain Regions

MDAI acts as a selective releasing agent for serotonin (B10506) and norepinephrine (B1679862), with a significantly lower impact on dopamine (B1211576) release. wikipedia.org This profile is distinct from that of MDMA, which is a more balanced releasing agent of serotonin, norepinephrine, and dopamine. wikipedia.org The primary mechanism of action for aminoindane derivatives like MDAI is generally classified as the inhibition of monoamine transporters, leading to the release of serotonin and norepinephrine. researchgate.net

The metabolism of monoamines in the brain can be influenced by various factors, including diet. nih.gov However, the specific impact of MDAI on monoamine turnover rates in different brain regions has been a focus of preclinical investigation to understand its neurochemical effects.

Interactive Data Table: Summary of Preclinical Findings for MDAI

| Preclinical Test | Animal Model | Key Findings | References |

| Locomotor Activity | Mice | Biphasic effect: initial depression followed by stimulation. | nih.gov |

| Wistar Rats | Increased exploratory activity and reduced habituation. | nih.gov | |

| Drug Discrimination | Rats | Full substitution for MDMA, cocaine, and DOM. Partial substitution for methamphetamine. | nih.govnih.govdea.gov |

| Conditioned Place Preference | Mice | Induced place preference at doses of 0.3-10 mg/kg. | nih.govnih.gov |

| Neurochemistry | In vitro/In vivo | Selective serotonin and norepinephrine releasing agent. | wikipedia.orgresearchgate.net |

Neurotoxicity Investigations in Animal Models

Investigations into the neurotoxic potential of this compound (MDAI) in animal models have been a critical area of research, primarily aimed at understanding its safety profile relative to the structurally similar and widely studied compound, 3,4-methylenedioxymethamphetamine (MDMA). These studies have largely focused on assessing serotonergic neurotoxicity, given MDAI's primary mechanism of action as a serotonin-norepinephrine releasing agent.

Serotonergic Neurotoxicity Profiles in Rodents

However, more recent and detailed investigations have revealed a more complex neurotoxicity profile. While MDAI demonstrates substantially reduced serotonergic neurotoxicity compared to MDMA, it is not entirely devoid of neurotoxic potential. wikipedia.org Some studies indicate that MDAI can exhibit weak serotonergic neurotoxicity on its own, particularly with chronic use. wikipedia.org

Research by Palenicek et al. (2016) provided significant insights into the dose-dependent toxicity of MDAI in Wistar rats. researchgate.netnih.gov This study found that while lower doses produced expected behavioral effects, a high subcutaneous dose was lethal in a majority of the animals tested. nih.gov The cause of death was determined to be disseminated intravascular coagulopathy with brain edema, and signs consistent with serotonin syndrome were observed, including intense perspiration and hyperthermia, especially in group-housed rats. researchgate.netnih.gov This suggests that under certain conditions, such as high dosage and specific environmental contexts (e.g., group housing which can exacerbate hyperthermia), MDAI can induce life-threatening serotonergic toxicity. researchgate.netnih.gov

The table below summarizes key findings from neurotoxicity studies of MDAI in rodents.

Table 1: Serotonergic Neurotoxicity Findings for MDAI in Rodent Models| Study Aspect | Finding | Source |

|---|---|---|

| Comparison with MDMA | Demonstrates substantially lower serotonergic neurotoxicity than MDMA. wikipedia.org Described as a "non-neurotoxic" analogue in early studies. wikipedia.org | wikipedia.org |

| Toxicity with Chronic Use | Shows weak capacity for serotonergic neurotoxicity with chronic administration. | wikipedia.org |

| High-Dose Acute Toxicity | High subcutaneous doses (e.g., 40 mg/kg) led to high mortality rates in rats. nih.gov The median lethal dose (LD50) was established at 28.33 mg/kg (subcutaneous) in one study. nih.gov | nih.gov |

| Serotonin Syndrome Signs | At high doses, induced signs of serotonin syndrome in rats, including hyperthermia and perspiration, with toxicity exacerbated by group housing. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |

Influence of Co-Administration with Other Agents on Neurotoxicity in Animals

A crucial aspect of understanding MDAI's neurotoxicity is its interaction with other psychoactive substances. Research has consistently shown that while MDAI administered alone has a relatively low neurotoxic profile, this profile can change dramatically when it is co-administered with other drugs, particularly dopaminergic agents. wikipedia.orgcaymanchem.com

Studies in rats have demonstrated that when MDAI is given in combination with a dopaminergic agent like amphetamine, it can produce significant serotonin neurotoxicity. wikipedia.orgcaymanchem.com This finding is critical because it suggests that MDAI is not fully non-neurotoxic under all conditions and may become neurotoxic when mixed with other substances. wikipedia.org This synergistic effect on neurotoxicity highlights the potential risks associated with polydrug use involving MDAI.

The table below outlines the effects of co-administering MDAI with other agents on its neurotoxic profile in animal models.

Table 2: Influence of Co-Administration on MDAI Neurotoxicity in Animals| Co-administered Agent Type | Observed Effect on Neurotoxicity | Source |

|---|---|---|

| Dopaminergic Agents (e.g., Amphetamine) | Produces significant serotonin neurotoxicity in rats, a level of toxicity not observed when MDAI is administered alone. wikipedia.orgcaymanchem.com | wikipedia.orgcaymanchem.com |

| General Polydrug Use | Considered non-neurotoxic in isolation but may become neurotoxic when mixed with other drugs. wikipedia.org | wikipedia.org |

Structure Activity Relationship Sar Studies of 5,6 Methylenedioxy 2 Aminoindane and Analogues

Impact of Indane Ring System on Pharmacological Properties

The defining structural feature of MDAI is its indane ring system. This rigid, bicyclic structure is formed by the cyclization of the alkylamino side chain of an amphetamine-like precursor back to the aromatic ring. wikipedia.orgwikipedia.org Specifically, the α-methyl group of what would be a 3,4-methylenedioxyamphetamine (MDA) structure is fused to the benzene (B151609) nucleus, creating the indane framework. wikipedia.org This structural constraint significantly alters the molecule's pharmacological profile compared to more flexible phenethylamines like MDA and 3,4-methylenedioxymethamphetamine (MDMA). wikipedia.orgwikipedia.org

The parent compound, 2-aminoindane (2-AI), which lacks the methylenedioxy group, acts as a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.gov The introduction of substituents onto this indane core, as seen in MDAI, systematically modifies this activity. The rigid indane structure orients the amine group and the aromatic ring in a specific spatial conformation, which is crucial for its interaction with monoamine transporters. This rigidity is thought to contribute to the altered selectivity and reduced dopaminergic activity seen in MDAI compared to its phenethylamine (B48288) counterparts. wikipedia.orgnih.gov

Role of the Methylenedioxy Group in Receptor and Transporter Interactions

The methylenedioxy group, attached at the 5- and 6-positions of the indane ring, is a critical pharmacophore that strongly influences MDAI's interaction with monoamine transporters. This group is also present in psychoactive compounds like MDMA and MDA, suggesting its importance for producing certain entactogenic effects. researchgate.netnih.gov In MDAI, the methylenedioxy group is key to its potent activity at the serotonin (B10506) transporter (SERT) and norepinephrine transporter (NET). nih.gov

Studies comparing MDAI with other 2-aminoindane derivatives show that this specific substitution pattern directs the compound's selectivity. For instance, moving the methylenedioxy group to the 4- and 5-positions (4,5-MDAI) results in a compound with no significant central nervous system activity, highlighting the precise structural requirements for pharmacological action. dea.gov The 5,6-substitution pattern on the indane ring, therefore, appears optimal for potent interaction with SERT and NET, while diminishing affinity for DAT. nih.gov While MDAI itself shows negligible affinity for serotonin receptors, unlike MDMA, it does exhibit significant affinity for α2-adrenergic receptor subtypes. wikipedia.org

Analysis of Substituent Effects on Monoamine Releasing and Reuptake Profiles

Substitutions on the aromatic ring of the 2-aminoindane scaffold have a profound and predictable effect on the resulting compound's monoamine releasing and reuptake inhibition profile. MDAI acts as a selective and balanced serotonin and norepinephrine releasing agent (SNRA), with approximately tenfold weaker effects on dopamine release. wikipedia.orgnih.gov It also functions as an inhibitor of monoamine reuptake. wikipedia.org

A comparative analysis of different ring-substituted 2-aminoindane derivatives demonstrates a clear SAR trend:

2-Aminoindane (2-AI): The unsubstituted parent compound is a selective releasing agent at NET and DAT. nih.gov

5,6-Methylenedioxy-2-aminoindane (MDAI): The addition of the 5,6-methylenedioxy group dramatically increases potency at SERT and NET while reducing DAT activity. This makes MDAI a moderately selective SERT/NET releaser. nih.gov

5-Methoxy-2-aminoindane (5-MeO-AI): A single methoxy (B1213986) group at the 5-position confers selectivity for SERT, with about 6-fold lower potency at NET and 20-fold lower potency at DAT. nih.gov

5-Methoxy-6-methyl-2-aminoindane (MMAI): The combination of a 5-methoxy and a 6-methyl group results in a highly selective SERT substrate, with over 100-fold lower potency at both NET and DAT. nih.gov

This trend shows that increasing substitution on the aromatic ring of the 2-aminoindane structure enhances selectivity for the serotonin transporter while diminishing interactions with dopamine and norepinephrine transporters. nih.gov

Interactive Data Table: Monoamine Transporter Interactions of 2-Aminoindane Derivatives

The following table summarizes the in vitro potencies of MDAI and related aminoindanes at inhibiting uptake and inducing release at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower values indicate higher potency.

| Compound | Transporter | Uptake Inhibition IC₅₀ (nM) | Release EC₅₀ (nM) |

| 2-AI | DAT | 133 ± 15 | 291 ± 34 |

| NET | 44 ± 6 | 99 ± 11 | |

| SERT | 7,160 ± 450 | >10,000 | |

| MDAI | DAT | 1,280 ± 110 | 2,740 ± 290 |

| NET | 108 ± 12 | 199 ± 25 | |

| SERT | 129 ± 13 | 121 ± 11 | |

| 5-MeO-AI | DAT | 2,330 ± 190 | 4,200 ± 350 |

| NET | 670 ± 50 | 700 ± 60 | |

| SERT | 110 ± 10 | 196 ± 17 | |

| MMAI | DAT | >10,000 | >10,000 |

| NET | >10,000 | >10,000 | |

| SERT | 102 ± 10 | 215 ± 20 |

Data sourced from scientific literature. nih.gov

Comparative SAR with Other Aminoindane Derivatives (e.g., MDMAI, MMAI, 5-IAI)

Comparing MDAI with other aminoindane derivatives further clarifies its SAR.

MDMAI (5,6-Methylenedioxy-N-methyl-2-aminoindane): The N-methylation of MDAI to form MDMAI significantly increases selectivity for the serotonin system. MDMAI is a highly selective serotonin releasing agent (SSRA) and is considered non-neurotoxic in animal studies. wikipedia.org This demonstrates that, similar to the amphetamine class (e.g., MDA vs. MDMA), N-methylation on the aminoindane scaffold enhances serotonergic selectivity.

MMAI (5-Methoxy-6-methyl-2-aminoindane): As previously noted, MMAI is a highly selective SERT substrate with negligible activity at DAT and NET. nih.gov Its pharmacological profile, focused almost exclusively on serotonin release, contrasts with the dual serotonin-norepinephrine action of MDAI. This highlights how different electron-donating groups on the aromatic ring (methoxy and methyl vs. a methylenedioxy bridge) fine-tune transporter interactions.

5-IAI (5-Iodo-2-aminoindane): This compound is another 2-aminoindane derivative that acts as a selective serotonin releaser. Like MDAI, 5-IAI has been suggested to have a safer profile than MDMA due to reduced neurotoxicity in preclinical models. researchgate.net The potent serotonin-releasing activity of 5-IAI, conferred by the iodo-substituent, reinforces the principle that aromatic ring substitution on the 2-aminoindane core is a key determinant of SERT selectivity.

Analytical Methodologies for Research and Characterization of 5,6 Methylenedioxy 2 Aminoindane

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the structural determination and identification of MDAI. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of MDAI. Analysis of both proton (¹H) and carbon-¹³ (¹³C) NMR spectra provides critical data on the chemical environment of each atom. researchgate.net

For 5,6-MDAI, the NMR spectra reveal a symmetrical molecular structure. dea.gov This symmetry results in chemical equivalence for protons and carbons on opposite sides of the molecule's axis. dea.gov Specifically, the carbon atoms at positions 4 and 7 are equivalent, as are those at 3a and 7a, and the methylene (B1212753) carbons at positions 1 and 3. dea.gov The proton NMR spectrum shows a characteristic singlet at 6.66 ppm, which integrates to two hydrogens, indicating that the two aromatic protons are para to each other. dea.gov In contrast, its positional isomer, 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI), lacks this symmetry, resulting in unique chemical shifts for all its protons and carbons. dea.gov

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are also utilized for definitive structural assignment. researchgate.netdea.gov HMBC correlations, for instance, help confirm the connectivity between the alkyl chain and the methylenedioxyphenyl moiety. dea.gov These comprehensive NMR analyses are essential for distinguishing 5,6-MDAI from its isomers. dea.gov

Table 1: NMR Spectroscopic Data Acquisition Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Instrument | Agilent VNMRS 600 MHz NMR | researchgate.net |

| Probe | 5 mm Protune broad band detection, variable temperature, pulse field gradient probe | researchgate.net |

| Solvent | Deuterochloroform (CDCl₃) | researchgate.net |

| Reference | Tetramethylsilane (TMS) at 0.00 ppm | researchgate.net |

| Temperature | 26°C | researchgate.net |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule, providing a unique "fingerprint" for the compound. For 5,6-MDAI, IR spectra are typically obtained using an Attenuated Total Reflectance (ATR) accessory. dea.gov

Table 2: IR Spectroscopy Instrument Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Instrument | Thermo-Nicolet Nexus 670 FTIR with single bounce ATR | dea.gov |

| Resolution | 4 cm⁻¹ | dea.gov |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating MDAI from complex mixtures and for its quantification. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, are the most common methods.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique in forensic laboratories for the analysis of psychoactive substances like MDAI. researchgate.net In a typical GC-MS setup, the sample is vaporized and separated based on its boiling point and interaction with a capillary column before being fragmented and detected by a mass spectrometer. dea.gov

A significant analytical challenge arises when analyzing 5,6-MDAI and its positional isomer, 4,5-MDAI. Under standard GC conditions using a non-polar dimethylpolysiloxane column, both underivatized isomers exhibit identical retention times, making them indistinguishable by this method alone. researchgate.netdea.gov

However, the mass spectra of the two isomers are different. The base peak in the electron ionization (EI) mass spectrum for 5,6-MDAI is at a mass-to-charge ratio (m/z) of 160, whereas for 4,5-MDAI, it is at m/z 177. researchgate.net This difference in fragmentation allows for their differentiation if a pure sample is analyzed. researchgate.net To overcome the co-elution problem in mixtures, derivatization is employed. dea.govresearchgate.net Creating trimethylsilyl (B98337) (TMS) derivatives of the amines allows for their chromatographic separation and clear delineation based on the relative intensities of ions at m/z 73, 100, and 150 in their respective mass spectra. dea.gov

Table 3: GC-MS Analysis Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm DB-1 (100% dimethylpolysiloxane) | dea.gov |

| Oven Program | Initial 100°C, ramp at 6°C/min | dea.gov |

| Injector | Split mode (21.5:1) at 280°C | dea.gov |

| MS Ionization | Electron Ionization (EI) at 70 eV | dea.gov |

| MS Source Temp. | 230°C | dea.gov |

High-performance liquid chromatography (HPLC) coupled with electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) offers a powerful alternative for the analysis of MDAI and its metabolites. nih.gov This technique is particularly useful for analyzing biological samples, such as urine, without the need for extensive sample preparation or derivatization. nih.gov

In studies investigating the metabolism of MDAI, HPLC-ESI-HRMS has been used to identify various metabolites. nih.gov The separation is typically achieved on a reverse-phase column, and the high-resolution mass spectrometer (such as an Orbitrap) allows for the accurate mass measurement of the parent drug and its metabolites, facilitating their identification. nih.govnih.gov For example, this method was used to identify products of oxidative demethylenation, O-methylation, and N-acetylation in rat urine after administration of MDAI. nih.gov

Differentiation of Isomers and Analogues using Advanced Analytical Techniques

The primary analytical challenge concerning 5,6-MDAI is its differentiation from the positional isomer 4,5-MDAI. dea.gov As established, several advanced analytical techniques must be employed for their successful delineation.

NMR Spectroscopy: This remains the most definitive method. The inherent symmetry of the 5,6-MDAI molecule results in a simpler spectrum with fewer unique signals compared to the asymmetric 4,5-MDAI, allowing for clear and unambiguous differentiation. dea.gov

IR Spectroscopy: While less definitive than NMR, IR spectroscopy shows subtle but consistent differences in the fingerprint region (1750-750 cm⁻¹) and the C-H out-of-plane bending region (800-500 cm⁻¹), which can distinguish the two isomers. dea.gov

GC-MS with Derivatization: Although the underivatized isomers co-elute on standard non-polar GC columns, derivatization provides a solution. researchgate.netdea.gov The use of reagents like N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), or creating TMS derivatives alters the chromatographic behavior and mass spectral fragmentation patterns, enabling both separation and identification. dea.govresearchgate.net For example, while the underivatized isomers have the same retention time, their TMS derivatives can be separated and produce distinct mass spectra. dea.gov Furthermore, even without chromatographic separation, the underivatized isomers can be distinguished by different base peaks in their mass spectra (m/z 160 for 5,6-MDAI vs. m/z 177 for 4,5-MDAI). researchgate.net

The combination of these advanced techniques provides forensic and research chemists with a robust toolkit to correctly identify 5,6-MDAI and distinguish it from its closely related isomers and analogues. dea.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.